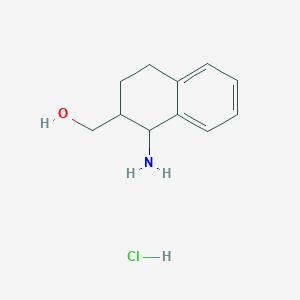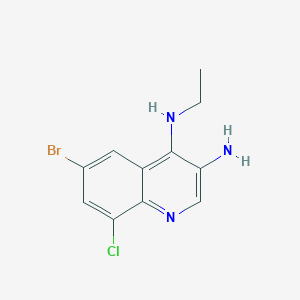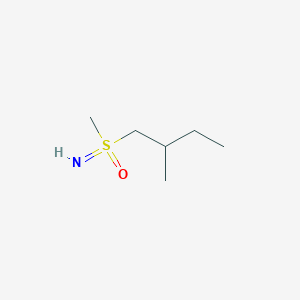
(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride typically involves the reaction of 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol with hydrochloric acid to form its hydrochloride salt . The reaction conditions generally include:
Reagents: 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol and hydrochloric acid.
Solvent: Water or an appropriate organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Batch or Continuous Processing: Depending on the scale and requirements.
Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Ensuring the product meets the required purity and specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalenone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty compounds
Mechanism of Action
The mechanism of action of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. Specific pathways and targets would depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: Similar structure but with the amino group at a different position.
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: Contains an additional methyl group.
(1,2,3,4-tetrahydronaphthalen-2-yl)methanol: Lacks the amino group.
Uniqueness
(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino and hydroxyl group on the tetrahydronaphthalene ring makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h1-4,9,11,13H,5-7,12H2;1H |
InChI Key |
MDYDLCQCQPJKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine](/img/structure/B15261099.png)

![2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15261141.png)



![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15261160.png)

![2-[4-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B15261171.png)



![tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate](/img/structure/B15261196.png)
